Enzyme Inhibition: CYP1A1 IC50 Comparison Across Phenolic Analogs
2-Methoxy-4,5-dimethylphenol exhibits measurable inhibition of cytochrome P450 1A1 (CYP1A1) with an IC50 of 5.0 × 10^3 nM (5.0 μM) in 3-methylcholanthrene-induced rat liver microsomes, and an IC50 of 8.4 × 10^4 nM (84 μM) in phenobarbitone-treated rats for the same aryl hydrocarbon hydroxylase activity [1]. This differential inhibition across induction states indicates context-dependent CYP1A1 modulation. Comparative inhibition data for CYP2B1 (aminopyrine N-demethylase) shows an IC50 of 5.3 × 10^4 nM (53 μM) in phenobarbitone-treated rats [1], demonstrating ~10-fold selectivity for CYP1A1 over CYP2B1 under comparable induction conditions. The quantitative IC50 values enable direct comparison with other ortho-methoxyphenols and alkylphenols in CYP inhibition screening cascades.
| Evidence Dimension | Cytochrome P450 1A1 inhibition (aryl hydrocarbon hydroxylase activity) |
|---|---|
| Target Compound Data | IC50 = 5.0 × 10^3 nM (3-methylcholanthrene-induced); IC50 = 8.4 × 10^4 nM (phenobarbitone-treated) |
| Comparator Or Baseline | CYP2B1 inhibition: IC50 = 5.3 × 10^4 nM (phenobarbitone-treated) |
| Quantified Difference | ~10-fold selectivity for CYP1A1 over CYP2B1 (5.0 μM vs. 53 μM) in induced microsomes |
| Conditions | Rat liver microsomes; 3-methylcholanthrene or phenobarbitone induction; aryl hydrocarbon hydroxylase or aminopyrine N-demethylase assays |
Why This Matters
Quantified CYP inhibition parameters enable prospective assessment of metabolic drug interaction risk and inform the selection of this compound over analogs lacking published CYP inhibition data in drug metabolism studies.
- [1] BindingDB. BDBM50404853 (CHEMBL156313). Enzyme inhibition data for 2-Methoxy-4,5-dimethylphenol. Data curated by ChEMBL. View Source
